3-(4-Isobutylphenyl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide
CAS No.: 303104-95-2
Cat. No.: VC15664858
Molecular Formula: C20H21N5O
Molecular Weight: 347.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303104-95-2 |
|---|---|
| Molecular Formula | C20H21N5O |
| Molecular Weight | 347.4 g/mol |
| IUPAC Name | 3-[4-(2-methylpropyl)phenyl]-N-[(E)-pyridin-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
| Standard InChI | InChI=1S/C20H21N5O/c1-14(2)11-15-6-8-16(9-7-15)18-12-19(24-23-18)20(26)25-22-13-17-5-3-4-10-21-17/h3-10,12-14H,11H2,1-2H3,(H,23,24)(H,25,26)/b22-13+ |
| Standard InChI Key | KBPJDAUTUATIBA-LPYMAVHISA-N |
| Isomeric SMILES | CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CC=N3 |
| Canonical SMILES | CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=N3 |
Introduction
Structural and Molecular Characteristics
Core Architecture
3-(4-Isobutylphenyl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide features a pyrazole ring substituted at the 3-position with a 4-isobutylphenyl group and at the 5-position with a carbohydrazide moiety linked to a pyridin-2-ylmethylene group. The molecular formula is C₂₁H₂₂N₆O, with a molar mass of 374.45 g/mol. Key structural elements include:
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Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms, enabling π-π stacking interactions.
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4-Isobutylphenyl substituent: A hydrophobic group contributing to lipophilicity (logP ≈ 3.8).
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Pyridin-2-ylmethylene hydrazone: A planar conjugated system facilitating hydrogen bonding and metal coordination .
Table 1: Molecular Descriptors
| Property | Value |
|---|---|
| Molecular formula | C₂₁H₂₂N₆O |
| Exact mass | 374.1856 Da |
| Topological polar SA | 93.6 Ų |
| Hydrogen bond donors | 3 |
| Hydrogen bond acceptors | 5 |
Spectroscopic Signatures
The compound’s structure is validated through:
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¹H NMR (400 MHz, DMSO-d₆): δ 12.34 (s, 1H, NH), 8.72 (d, J = 4.8 Hz, 1H, pyridine-H), 8.25–7.15 (m, aromatic H), 2.54 (d, J = 6.8 Hz, 2H, isobutyl-CH₂), 1.85 (m, 1H, isobutyl-CH), 0.91 (d, J = 6.6 Hz, 6H, isobutyl-CH₃).
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IR (KBr): 3275 cm⁻¹ (N-H stretch), 1678 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N imine) .
Synthesis and Optimization
Synthetic Pathway
The compound is synthesized via a three-step protocol:
Step 1: Formation of 5-(4-Isobutylphenyl)-1H-pyrazole-3-carboxylic acid
4-Isobutylacetophenone undergoes cyclocondensation with ethyl trifluoroacetate in the presence of ammonium acetate (yield: 68–72%).
Step 2: Hydrazide formation
Reaction with hydrazine hydrate in ethanol under reflux (24 hr) produces the carbohydrazide intermediate (yield: 85%) .
Step 3: Schiff base condensation
Condensation with pyridine-2-carboxaldehyde in methanol catalyzed by glacial acetic acid (12 hr, 60°C) yields the title compound (yield: 78%, purity >95% by HPLC) .
Table 2: Reaction Optimization
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | Methanol | +12% vs. ethanol |
| Catalyst | 0.5 eq. acetic acid | 78% vs. 64% (no acid) |
| Temperature | 60°C | 78% vs. 52% (rt) |
Physicochemical Profiling
Solubility and Partitioning
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Aqueous solubility: 28 μg/mL (pH 7.4, 25°C)
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logD (octanol/water): 3.2 ± 0.1
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Melting point: 214–216°C (decomposition observed >220°C)
Stability Profile
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Photostability: <5% degradation after 48 hr (ICH Q1B guidelines)
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Hydrolytic stability: t₁/₂ = 14.3 hr (pH 7.4, 37°C)
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Oxidative stability: Susceptible to peroxide-mediated degradation (20% loss at 0.3% H₂O₂)
Biological Evaluation
Table 3: Predicted Pharmacokinetics (ADMET)
| Parameter | Value | Method |
|---|---|---|
| Caco-2 permeability | 12.7 × 10⁻⁶ cm/s | In silico prediction |
| Plasma protein binding | 89.2% | QSAR model |
| CYP3A4 inhibition | Moderate (IC₅₀ = 8.7 μM) | Docking simulation |
Computational Insights
Molecular Docking Analysis
Docking into COX-II (PDB: 3LN1) reveals:
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Binding energy: -9.4 kcal/mol
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Key interactions:
DFT Calculations
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HOMO-LUMO gap: 4.3 eV (B3LYP/6-311+G**)
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Electrostatic potential: Localized negative charge on hydrazone oxygen (-0.43 e)
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